4-Phenyl-1-butanol

Description

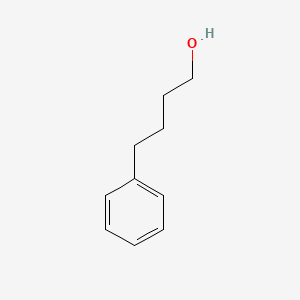

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZLXQFDGRCELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062994 | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-41-6, 55053-52-6 | |

| Record name | Benzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenyl-1-butanol synthesis routes and mechanisms

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1-butanol: Routes and Mechanisms

Introduction

4-Phenyl-1-butanol (CAS 3360-41-6) is a versatile aromatic alcohol characterized by a butyl chain attached to a phenyl group.[1] Its structure, featuring both a reactive hydroxyl group and a stable aromatic ring, makes it a valuable intermediate in various chemical industries.[1][2] It serves as a key starting material in the synthesis of pharmaceuticals, such as the asthma medications Salmeterol and Pranlukast, and is also utilized in the fragrance and perfumery sectors for its mild, pleasant aroma.[1][3] This guide provides a detailed exploration of the principal synthetic routes to 4-phenyl-1-butanol, offering in-depth mechanistic insights and practical experimental protocols for researchers and drug development professionals.

Synthesis Route I: Grignard Reaction with Epoxides

The Grignard reaction offers a powerful and direct method for carbon-carbon bond formation. This approach typically involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbon of an epoxide ring. The subsequent ring-opening yields an alcohol, making it a highly effective strategy for synthesizing 4-phenyl-1-butanol.

Route A: Phenylethylmagnesium Bromide and Ethylene Oxide

A common industrial method involves the reaction of phenylethylmagnesium bromide with ethylene oxide.[2] This route constructs the C4 chain by adding two carbon atoms from the epoxide to the phenylethyl group.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The highly polar carbon-magnesium bond of the Grignard reagent renders the phenylethyl group nucleophilic. This nucleophile attacks one of the carbon atoms of the strained ethylene oxide ring. The attack occurs from the backside, leading to the simultaneous opening of the C-O bond and the formation of a new C-C bond.[6][7] An acidic workup in the final step protonates the resulting magnesium alkoxide to yield the final product, 4-phenyl-1-butanol.[6][8]

Caption: Grignard reaction of phenylethylmagnesium bromide with ethylene oxide.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-phenylethyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has been consumed.

-

Reaction with Ethylene Oxide: Cool the Grignard solution in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a pre-cooled solution of ethylene oxide in ether. Maintain the temperature below 10 °C.

-

Workup: After the addition is complete, stir the mixture for an additional hour at room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to obtain 4-phenyl-1-butanol.

Route B: Benzylmagnesium Chloride and Trimethylene Oxide

An alternative Grignard approach uses benzylmagnesium chloride and trimethylene oxide (oxetane).[3] This method adds a three-carbon unit from the oxetane to the benzyl group.

Mechanism: Similar to the reaction with ethylene oxide, this is an SN2-type ring-opening. The benzyl carbanion attacks one of the α-carbons of the less-strained four-membered oxetane ring. The driving force is the relief of ring strain, although the reaction is generally less facile than with epoxides. An acidic workup is required to protonate the alkoxide intermediate.

Caption: Synthesis workflow using benzylmagnesium chloride and trimethylene oxide.

Synthesis Route II: Reduction of 4-Phenylbutyric Acid and its Derivatives

A widely employed strategy for synthesizing 4-phenyl-1-butanol involves the reduction of 4-phenylbutyric acid or its corresponding esters. This two-step approach first establishes the C4-phenyl backbone via methods like Friedel-Crafts reactions and then reduces the carboxylic acid functionality to a primary alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10]

Mechanism (from Carboxylic Acid): The reduction of a carboxylic acid with LAH is a multi-step process.[11]

-

Acid-Base Reaction: LAH is a strong base. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[9]

-

Coordination: The carbonyl oxygen of the carboxylate coordinates to the aluminum species, activating the carbonyl group for nucleophilic attack.

-

First Hydride Addition: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is immediately reduced by another equivalent of LAH to form a lithium alkoxide.

-

Protonation: Aqueous workup protonates the alkoxide to yield 4-phenyl-1-butanol.

Caption: Two-step synthesis via Friedel-Crafts acylation followed by reduction.

Comparative Analysis of Synthesis Routes

| Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Industrial Viability |

| Grignard (Route I) | Phenylethyl halide, Benzyl halide, Ethylene oxide, Trimethylene oxide | Magnesium | Direct C-C bond formation; high yields. | Moisture-sensitive; requires anhydrous conditions; Grignard reagents are hazardous. | High, particularly the phenylethyl/ethylene oxide route. [2] |

| LAH Reduction (Route II.1) | 4-Phenylbutyric acid or ester | LiAlH₄ | High efficiency; reduces both acids and esters. | Expensive; pyrophoric; requires strict anhydrous conditions and careful quenching. [3] | Moderate; often preferred for smaller scale due to cost and hazard. |

| Bouveault-Blanc (Route II.2) | 4-Phenylbutyrate ester | Sodium metal, Ethanol | Inexpensive reagents; good for large scale. [12] | Highly exothermic and hazardous (H₂ evolution); requires large amounts of sodium. [13] | High, a classic industrial process. |

| Friedel-Crafts (Route III) | Benzene, γ-Butyrolactone | AlCl₃, Reducing agent | Readily available, inexpensive starting materials. [3] | Multi-step; uses corrosive AlCl₃; potential for side products (e.g., tetralone). [3] | High, as it uses bulk chemicals. |

Conclusion

The synthesis of 4-phenyl-1-butanol can be accomplished through several effective routes, each with distinct advantages and challenges.

-

Grignard-based syntheses offer a direct and efficient pathway, ideal for applications where precise C-C bond formation is critical.

-

Reduction of 4-phenylbutyric acid derivatives is a robust and common strategy. The choice of reducing agent—powerful but hazardous LiAlH₄ versus the classic and economical Bouveault-Blanc method—depends heavily on the scale of production, cost considerations, and available safety infrastructure.

-

The Friedel-Crafts approach is highly attractive for industrial-scale synthesis due to its reliance on low-cost, high-volume starting materials like benzene and γ-butyrolactone.

The optimal synthetic strategy ultimately depends on the specific requirements of the researcher or manufacturer, balancing factors such as yield, purity, cost, safety, and environmental impact.

References

-

The Grignard Reaction of Epoxides - Chemistry Steps. [Link]

-

Grignard Reaction of Epoxides - Organic Chemistry Tutor. [Link]

-

Exploring the Synthesis and Industrial Significance of 4-Phenyl-1-butanol - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google P

-

Bouveault–Blanc reduction - Wikipedia. [Link]

-

Grignard Reagent + Epoxide = Primary Alcohol (Mechanism) - YouTube. [Link]

-

What is the reaction of epoxide with Grignard reagent? - Vedantu. [Link]

-

Bouveault–Blanc reduction - Grokipedia. [Link]

-

Bouveault-Blanc Reduction ALL ABOUT CHEMISTRY. [Link]

-

Why is the reaction of Grignard reagent with epoxides an SN2 mechanism? - Quora. [Link]

-

"Improved Processes For Manufacturing 4 Phenyl 1 Butanol" - Quick Company. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. [Link]

-

Bouveault-Blanc Reduction - Organic Chemistry Portal. [Link]

-

Synthesis of 4-phenyl-1-butanol - Semantic Scholar. [Link]

-

Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp - Reddit. [Link]

-

Reduction of Carboxylic Acids - Chemistry Steps. [Link]

-

Organic Chemistry: Reduction - Jack Westin. [Link]

- US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google P

-

Carboxylic Derivatives - Reduction (Metal Hydride Reduction) - Chemistry LibreTexts. [Link]

-

Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts - ScienceDirect. [Link]

-

Scheme 1. Hydrogenation pathway of 4-phenyl-2-butanone (PBN) to... - ResearchGate. [Link]

-

Hydrogenation pathway of 4-phenyl-2-butanone (PBN) to 4-phenyl-2butanol... - ResearchGate. [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

-

Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. [Link]

-

How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions? - Study.com. [Link]

-

4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals - LookChem. [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [Link]

- US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google P

Sources

- 1. 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. nbinno.com [nbinno.com]

- 3. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. Bouveault-Blanc Reduction [organic-chemistry.org]

- 13. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-Phenyl-1-butanol in Modern Chemistry

4-Phenyl-1-butanol (CAS No: 3360-41-6), a colorless liquid with a mild floral odor, is an aromatic alcohol that holds a significant position as a versatile intermediate in various sectors of the chemical industry. Its unique molecular architecture, featuring a phenyl ring connected to a four-carbon aliphatic chain terminating in a primary hydroxyl group, provides a valuable combination of hydrophobicity and reactive functionality. This structure makes it an essential building block in the synthesis of a wide array of organic compounds, ranging from high-end fragrances to complex active pharmaceutical ingredients (APIs).[1][2] In the pharmaceutical sector, it is a key starting material for drugs such as the long-acting β2-receptor agonist Salmeterol and the asthma medication Pranlukast.[3] Its utility also extends to the development of advanced materials, for instance, in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy. This guide provides an in-depth exploration of the core physicochemical properties of 4-phenyl-1-butanol, offering both established data and the experimental protocols necessary for its characterization, thereby serving as a critical resource for professionals in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The properties of 4-phenyl-1-butanol are well-documented and summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 140-142 °C @ 14 mmHg258-259 °C @ 760 mmHg | [4] |

| Density | 0.984 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.521 | |

| Flash Point | 114.44 °C (238.00 °F) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| Vapor Pressure | 0.007 mmHg @ 25 °C (estimated) | [4] |

| logP (o/w) | 2.350 | [4] |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-phenyl-1-butanol. The following sections detail its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the proton environments within the molecule. For 4-phenyl-1-butanol, dissolved in a deuterated solvent like CDCl₃, the spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅-): A multiplet typically appears in the range of δ 7.14-7.27 ppm, integrating to 5 protons. This signal represents the protons on the phenyl ring.[5]

-

Methylene Protons adjacent to Phenyl Group (-CH₂-Ph): A triplet is observed around δ 2.62 ppm, integrating to 2 protons. This signal corresponds to the two protons on the carbon directly attached to the phenyl ring.[5]

-

Hydroxymethyl Protons (-CH₂-OH): A triplet is found at approximately δ 3.62 ppm, integrating to 2 protons. This represents the protons on the carbon bearing the hydroxyl group.[5]

-

Aliphatic Methylene Protons (-CH₂-CH₂-): A multiplet is seen between δ 1.56-1.68 ppm, integrating to 4 protons. These are the two central methylene groups in the butyl chain.[5]

-

Hydroxyl Proton (-OH): A broad singlet can appear at variable chemical shifts, which can be confirmed by D₂O exchange, where the peak disappears.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-phenyl-1-butanol reveals key fragmentation patterns that aid in its structural confirmation.

-

Molecular Ion (M⁺·): A peak corresponding to the molecular ion is observed at a mass-to-charge ratio (m/z) of 150.[5][6]

-

Base Peak: The most abundant peak (base peak) is typically observed at m/z 104.[5] This fragment results from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the hydroxyl group to the phenyl ring, followed by the elimination of a neutral C₄H₈O molecule.

-

Key Fragments: Another significant fragment appears at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), a common and stable fragment for compounds containing a benzyl group.[5] Fragments resulting from the loss of water (m/z 132) and other aliphatic chain cleavages are also present.[5][7]

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band is observed in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[8]

-

C-H Aromatic Stretch: Absorptions appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Strong absorptions are seen just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region indicate the presence of the benzene ring.

-

C-O Stretch: A strong band around 1000-1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the primary alcohol.[8]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard laboratory procedures for verifying the key properties of 4-phenyl-1-butanol. These methods are designed to be self-validating by incorporating system suitability checks and calibrated instrumentation.

Determination of Boiling Point (Micro Method)

-

Expertise & Rationale: This micro-method is ideal for determining the boiling point with a small sample volume, conserving valuable material. The principle relies on the definition of boiling point: the temperature at which the liquid's vapor pressure equals the external pressure.[9][10] The stream of bubbles indicates the vapor pressure exceeds atmospheric pressure; the point at which bubbling ceases and liquid re-enters the capillary upon cooling marks the equilibrium point.[9]

-

Step-by-Step Methodology:

-

Sample Preparation: Place a few milliliters of 4-phenyl-1-butanol into a small test tube.[1]

-

Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the liquid.[9]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Ensure the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the sample is below the level of the heating medium.[9]

-

Observation: Heat the bath gently. Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.[10]

-

Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9] Record this temperature. For reduced pressure measurements, a vacuum line and manometer are connected to the apparatus.

-

Caption: Workflow for Boiling Point Determination.

Measurement of Density

-

Expertise & Rationale: Density is a fundamental property defined as mass per unit volume.[2] Using a pycnometer or a digital density meter provides high accuracy. The method's trustworthiness relies on precise mass and volume measurements, with temperature control being critical as density is temperature-dependent.[11][12] The ASTM D1475 and ASTM D4052 standards provide robust frameworks for this measurement.[13][14]

-

Step-by-Step Methodology (Using a Pycnometer):

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).[11]

-

Tare Mass: Accurately weigh the empty, dry pycnometer (m₁).

-

Sample Filling: Fill the pycnometer with 4-phenyl-1-butanol, ensuring no air bubbles are trapped.

-

Thermostatting: Place the filled pycnometer in a constant temperature bath set to 20.0 ± 0.1 °C until it reaches thermal equilibrium.

-

Volume Adjustment: Carefully adjust the liquid volume to the pycnometer's calibration mark.

-

Final Mass: Remove the pycnometer from the bath, wipe it dry, and accurately weigh it (m₂).

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Spectroscopic Analysis: GC-MS

-

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then provides mass analysis for identification.[15][16] The GC separates 4-phenyl-1-butanol from any impurities based on its boiling point and interaction with the column's stationary phase. The MS then ionizes the eluted compound, generating a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for confident identification.[17]

-

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-phenyl-1-butanol (~30 mg in 1-2 mL) in a volatile solvent such as acetone or dichloromethane.[17][18]

-

Instrument Setup:

-

GC: Install a suitable capillary column (e.g., nonpolar DB-5ms). Set the injector temperature to ~250 °C and the initial oven temperature to ~60 °C. Program a temperature ramp (e.g., 10 °C/min) to an appropriate final temperature (~280 °C).

-

MS Interface: Set the transfer line temperature to ~280 °C to prevent condensation.[3]

-

MS: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 400.[17]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Start the GC run and MS data acquisition. The compound will elute from the column at a characteristic retention time.

-

Data Analysis: Obtain the mass spectrum of the corresponding chromatographic peak. Compare the obtained spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.[16]

-

Caption: General workflow for GC-MS analysis.

Safety and Handling

As a laboratory chemical, 4-phenyl-1-butanol requires careful handling in accordance with good industrial hygiene and safety practices.[19]

-

Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[19]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, as it is incompatible with them.

Conclusion

4-Phenyl-1-butanol is a chemical of significant industrial and academic interest, underscored by its role as a precursor in pharmaceuticals and fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals, ensuring both the accurate characterization of the compound and the integrity of its application in complex synthetic pathways. The combination of tabulated physical constants, detailed spectroscopic profiles, and robust experimental methodologies offers a self-validating system for any scientist working with this versatile aromatic alcohol.

References

-

ASTM International. (n.d.). D3505 Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023). Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

He, Y., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Pavia, D. L., et al. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Unknown. (n.d.). MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Retrieved from [Link]

-

Unknown. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved from [Link]

-

MaTestLab. (2024). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. Retrieved from [Link]

-

Pazouki, L., & Niinemets, Ü. (2016). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids: Methods and Protocols (pp. 149-158). Springer New York. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

El-Zaiat, S. Y. (2013). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Journal of Spectroscopy, 2013. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

-

Infinita Lab. (n.d.). Density Testing Procedure. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iannidinardi, F., et al. (2018). Determination of the refractive index of liquids at cryogenic temperature. Review of Scientific Instruments, 89(8), 083109. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenebutanol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Liquid State NMR for Organic Matter/Complex Mixtures. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-1-butanol [MS (GC)]. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-1-butanol [MS (GC)]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031613). Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-phenyl-1-butanol. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d3 recorded at 300 MHz. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Major decomposition reactions of ionized 4-phenylbutanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Phenyl-2-butanol. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-phenyl-1-butanol (C10H14O). Retrieved from [Link]

Sources

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 4-phenyl-1-butanol, 3360-41-6 [thegoodscentscompany.com]

- 5. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - 4-phenyl-1-butanol (C10H14O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. matestlabs.com [matestlabs.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. memphis.edu [memphis.edu]

- 18. Sample preparation GC-MS [scioninstruments.com]

- 19. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to 4-phenyl-1-butanol (CAS 3360-41-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-butanol, with its unique molecular architecture combining a phenyl ring and a primary alcohol, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] This guide provides a comprehensive technical overview of 4-phenyl-1-butanol (CAS 3360-41-6), delving into its chemical and physical properties, established and novel synthesis methodologies, and significant applications, particularly within the pharmaceutical and fragrance industries.[3] By elucidating the mechanistic underpinnings of its synthesis and reactivity, this document aims to serve as a valuable resource for researchers and professionals in drug development and fine chemical synthesis.

Chemical and Physical Properties

4-Phenyl-1-butanol is a colorless liquid characterized by a sweet, floral, and rosy odor.[4][5] Its bifunctional nature, possessing both a hydrophobic phenyl group and a hydrophilic hydroxyl group, dictates its solubility and reactivity.[5]

Table 1: Physicochemical Properties of 4-phenyl-1-butanol

| Property | Value | Source |

| CAS Number | 3360-41-6 | [4] |

| Molecular Formula | C₁₀H₁₄O | [4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | Colorless liquid | [4][6] |

| Boiling Point | 140-142 °C at 14 mmHg | [4] |

| Density | 0.984 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.521 | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [4] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [4][6] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 4-phenyl-1-butanol can be approached through several strategic pathways. The choice of a particular method is often dictated by factors such as starting material availability, desired purity, scalability, and environmental considerations.

Friedel-Crafts Acylation followed by Reduction

A common and versatile method involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then reduced to the target alcohol.[7][8] This multi-step synthesis offers a high degree of control over the final product.

Workflow: Friedel-Crafts Acylation and Reduction

Caption: Friedel-Crafts acylation of benzene followed by reduction to yield 4-phenyl-1-butanol.

-

Causality in Experimental Choices: The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the succinic anhydride, making it a more potent electrophile for the aromatic substitution reaction with benzene.[8] The subsequent reduction step can be achieved using various reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more selective alternative is the sodium borohydride-iodine system.[7][9]

Grignard Reaction

The Grignard reaction provides a powerful carbon-carbon bond-forming strategy. One approach involves the reaction of phenylethyl magnesium bromide with ethylene oxide.[1] This method is highly efficient for targeted synthesis.

Workflow: Grignard Synthesis

Caption: Synthesis of 4-phenyl-1-butanol via a Grignard reaction.

-

Expertise in Practice: The success of a Grignard reaction hinges on maintaining strictly anhydrous conditions, as the Grignard reagent is a strong base and will readily react with any protic solvents, including water.[10][11] The choice of ethylene oxide as the electrophile ensures the addition of a two-carbon unit with a terminal hydroxyl group after workup.

Novel Synthesis from Tetrahydrofuran

A more recent and innovative approach utilizes tetrahydrofuran (THF) as a starting material.[12] This process involves the ring-opening of THF with an acyl chloride, followed by a Friedel-Crafts alkylation and subsequent hydrolysis.

Workflow: Synthesis from Tetrahydrofuran

Caption: A novel synthesis route for 4-phenyl-1-butanol starting from tetrahydrofuran.

-

Trustworthiness of the Protocol: This method is advantageous due to the use of readily available and inexpensive starting materials.[12] The process is described as being rapid and high-yielding, making it a potentially cost-effective route for industrial-scale production.[12]

Key Applications in Research and Drug Development

The versatile structure of 4-phenyl-1-butanol makes it a valuable building block in various sectors.

Pharmaceutical Intermediate

4-Phenyl-1-butanol serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[2][3] It is a key starting material for drugs such as Salmeterol and Pranlukast.[7] Its utility also extends to the synthesis of substituted pyrrolidine-2-carboxylic acids, which are investigated for the treatment of diseases associated with AT2 receptor function.[4][6][13]

Nanoparticle Formulations

In the realm of drug delivery, 4-phenyl-1-butanol has been utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation.[4][6] This application highlights its role in developing advanced therapeutic systems.

Fragrance and Flavor Industry

Due to its pleasant floral scent, 4-phenyl-1-butanol is used in the fragrance industry as a component in perfumes and other scented products.[3][5][14]

Experimental Protocols

Synthesis via Friedel-Crafts Reaction of γ-Butyrolactone and Benzene followed by Reduction

This protocol is adapted from established literature procedures.[9]

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

-

To a three-necked flask, add benzene (1.28 mol) and anhydrous aluminum chloride (0.38 mol).

-

Stir the mixture at 50°C for 10 minutes.

-

Slowly add γ-butyrolactone (0.25 mol) to the mixture and continue reacting at the same temperature for 1.5 hours.

-

Pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL) in ice water (600 mL).

-

Separate the organic phase and remove the benzene under reduced pressure.

-

Transfer the residue to water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide solution.

-

Decolorize with activated carbon and filter.

-

Acidify the filtrate to pH 2 with 3 mol/L hydrochloric acid to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 4-oxo-4-phenylbutanoic acid.

Step 2: Reduction to 4-phenyl-1-butanol

-

In a four-necked flask, add sodium borohydride (90 mmol) and anhydrous THF (50 mL).

-

At 0-10°C, add a solution of 4-oxo-4-phenylbutanoic acid (75 mmol) in THF dropwise over 1 hour.

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases.

-

At 35°C, add a solution of iodine (37.5 mmol) in THF (50 mL).

-

After the reaction is complete, perform an appropriate workup and purify by distillation under reduced pressure to obtain 4-phenyl-1-butanol.

Spectroscopic Characterization

The identity and purity of synthesized 4-phenyl-1-butanol can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-phenyl-1-butanol

| Technique | Characteristic Peaks | Source |

| ¹H NMR (in CDCl₃) | δ 7.27-7.14 (m, 5H, Ar-H), 3.62 (t, 2H, -CH₂OH), 2.62 (t, 2H, Ar-CH₂-), 1.68-1.56 (m, 4H, -CH₂CH₂-) | [15][16] |

| ¹³C NMR | Aromatic carbons (δ ~125-142), -CH₂OH (δ ~62), Ar-CH₂- (δ ~35), -CH₂CH₂- (δ ~28, 31) | [17] |

| IR | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3020-3080 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1050 cm⁻¹ (C-O stretch) | [18] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 150. Key fragments at m/z 132 (loss of H₂O), 117, 104, 91 (tropylium ion). | [15][19] |

Safety and Handling

4-Phenyl-1-butanol is classified as a combustible liquid and can cause skin and serious eye irritation.[4][20][21] It may also cause respiratory irritation.[20][21]

-

Handling: Use in a well-ventilated area.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21] Keep away from strong oxidizing agents.[4][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20]

Conclusion

4-Phenyl-1-butanol is a fine chemical of significant industrial importance, particularly in the pharmaceutical sector.[1] Its synthesis can be achieved through various established and innovative routes, each with its own set of advantages. A thorough understanding of its chemical properties, synthesis mechanisms, and safe handling procedures is essential for its effective and responsible utilization in research and development. This guide provides a foundational yet in-depth technical overview to aid scientists and professionals in leveraging the full potential of this versatile molecule.

References

-

Exploring the Synthesis and Industrial Significance of 4-Phenyl-1-butanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-phenyl-1-butanol, 3360-41-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

4-Phenyl-1-butanol CAS 3360-41-6: Properties, Uses, and Applications in Fine Chemistry. (n.d.). Retrieved from [Link]

-

Cas 3360-41-6,4-Phenylbutanol. (n.d.). LookChem. Retrieved from [Link]

-

4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals. (2025, September 5). Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. Retrieved from [Link]

- CN103073391A - Novel synthesis process for 4-phenyl-1-butanol. (n.d.). Google Patents.

-

"Improved Processes For Manufacturing 4 Phenyl 1 Butanol". (n.d.). Quick Company. Retrieved from [Link]

-

4-Phenyl-1-butanol, 99%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

4-phenyl butanol. (n.d.). Samuh Laxmi Chemicals (Bom) P. Ltd. Retrieved from [Link]

-

L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016, January 11). ResearchGate. Retrieved from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

4-Phenyl-1-butanol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzenebutanol | C10H14O | CID 76889. (n.d.). PubChem. Retrieved from [Link]

- US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof. (n.d.). Google Patents.

-

Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. (2019, July 21). YouTube. Retrieved from [Link]

-

Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.

-

Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]

-

4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57. (2019, October 29). PMC. Retrieved from [Link]

-

How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions? (n.d.). Retrieved from [Link]

-

4-Phenylbutyric Acid | C10H12O2 | CID 4775. (n.d.). PubChem. Retrieved from [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 13. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]

- 14. 4-phenyl-1-butanol, 3360-41-6 [thegoodscentscompany.com]

- 15. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectrabase.com [spectrabase.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-phenyl-1-butanol, specifically focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for effective formulation, synthesis, and evaluation of this versatile aromatic alcohol. This document moves beyond a simple recitation of facts to explain the underlying principles and provide actionable experimental protocols.

Core Physicochemical Profile of 4-Phenyl-1-Butanol

4-Phenyl-1-butanol is an aromatic alcohol characterized by a phenyl group attached to a butanol chain.[1] This structure imparts a unique combination of hydrophobic and hydrophilic properties, which dictates its behavior in various solvent systems and its susceptibility to degradation.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Phenyl-1-Butanol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Mild, sweet, floral, rosy | [2][5] |

| Density | 0.984 g/mL at 20°C | [2] |

| Boiling Point | 140-142°C at 14 mmHg | [2] |

| Flash Point | >110°C (>230°F) | [5][6] |

| logP (o/w) | 2.350 | [2] |

| Water Solubility | Estimated at 2411 mg/L at 25°C; generally described as almost insoluble or slightly soluble. | [1][7] |

Solubility Profile: A Theoretical and Practical Examination

The solubility of 4-phenyl-1-butanol is a critical parameter for its application in both synthesis and formulation. Its molecular structure, possessing a polar hydroxyl (-OH) group and a nonpolar phenylbutyl group, results in a nuanced solubility profile.[1]

Theoretical Considerations

The principle of "like dissolves like" is central to understanding the solubility of 4-phenyl-1-butanol. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the phenylbutyl tail favors interactions with nonpolar solvents through van der Waals forces. Consequently, 4-phenyl-1-butanol exhibits miscibility with many organic solvents while having limited solubility in water.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data in a wide range of organic solvents is not extensively published, its general solubility characteristics are known. It is described as being soluble in alcohols and oils.[2][5] Based on its structure and the properties of similar aromatic alcohols, a predicted solubility profile is presented in Table 2.

Table 2: Predicted and Known Solubility of 4-Phenyl-1-Butanol

| Solvent | Predicted/Known Solubility | Rationale/Reference |

| Water | Slightly soluble (~2.4 g/L) | The polar hydroxyl group allows for some interaction with water, but the large hydrophobic phenylbutyl group limits extensive dissolution.[7] |

| Ethanol | Soluble/Miscible | The presence of a hydroxyl group and the overall organic character allow for strong interactions with ethanol.[5] |

| Methanol | Soluble/Miscible | Similar to ethanol, the polarity and hydrogen bonding capability of methanol make it a good solvent. |

| Acetone | Soluble/Miscible | Acetone's polarity and ability to act as a hydrogen bond acceptor facilitate the dissolution of 4-phenyl-1-butanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Chloroform | Soluble | [6] |

| Oils/Lipids | Soluble | The significant nonpolar character of the phenylbutyl chain leads to good solubility in oils and other lipids.[5] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental approach is essential. The OECD Guideline 105 (Water Solubility) provides a robust framework for such determinations.[8]

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for the experimental determination of 4-phenyl-1-butanol solubility.

Step-by-Step Methodology:

-

Temperature Equilibration: Equilibrate the chosen solvent and 4-phenyl-1-butanol to the desired experimental temperature (e.g., 25°C) in a thermostatically controlled water bath.

-

Sample Preparation: In a sealed vessel, add an excess amount of 4-phenyl-1-butanol to a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved 4-phenyl-1-butanol to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Clarification: Filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) or centrifuge to remove any suspended microparticles.

-

Quantification: Analyze the concentration of 4-phenyl-1-butanol in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or g/L).

Stability Profile: Degradation Pathways and Mitigation

The stability of 4-phenyl-1-butanol is a critical factor in determining its shelf-life and ensuring the safety and efficacy of products in which it is used. It is generally considered stable under normal storage conditions but can be susceptible to degradation under stress.[2][5]

Potential Degradation Pathways

As an aromatic alcohol, 4-phenyl-1-butanol is prone to specific degradation reactions:

-

Oxidation: The primary alcohol group can be oxidized to form 4-phenylbutanal and subsequently 4-phenylbutanoic acid. Strong oxidizing agents can facilitate this process. It is known to be incompatible with strong oxidizing agents.[2][5]

-

Cyclization: In the presence of strong acids and high temperatures, 4-phenyl-1-butanol can undergo intramolecular cyclization to form tetralin.[2]

-

Esterification: Reaction with carboxylic acids or their derivatives will lead to the formation of the corresponding esters.

Diagram 2: Potential Degradation Pathways of 4-Phenyl-1-Butanol

Caption: Key potential degradation pathways for 4-phenyl-1-butanol.

Forced Degradation Studies (Stress Testing)

To comprehensively evaluate the stability of 4-phenyl-1-butanol and develop a stability-indicating analytical method, forced degradation studies are indispensable. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.[9][10]

Diagram 3: Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of 4-phenyl-1-butanol in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or liquid sample of 4-phenyl-1-butanol to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a control sample, using a suitable HPLC method to separate the parent compound from any degradation products.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. HPLC and GC are the most common techniques for the quantification of 4-phenyl-1-butanol.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be capable of separating 4-phenyl-1-butanol from its potential degradation products and any process-related impurities.[11]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% trifluoroacetic acid).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Gas Chromatography (GC)

GC is also a suitable technique for the analysis of the volatile 4-phenyl-1-butanol.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-WAX).

-

Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A suitable temperature gradient to ensure good separation.

Conclusion and Recommendations

This technical guide has provided a detailed examination of the solubility and stability of 4-phenyl-1-butanol, underpinned by theoretical principles and practical experimental protocols. For researchers and drug development professionals, the following recommendations are key:

-

Experimental Verification: While this guide provides a strong theoretical and predictive framework, it is imperative to experimentally determine the quantitative solubility of 4-phenyl-1-butanol in specific solvent systems relevant to your application.

-

Comprehensive Stability Testing: Conduct thorough forced degradation studies to understand the specific degradation pathways and to develop and validate a robust stability-indicating analytical method.

-

Proper Storage: To ensure the long-term integrity of 4-phenyl-1-butanol, it should be stored in a well-sealed container, protected from light and strong oxidizing agents, at room temperature.[2][5]

By adhering to these principles and methodologies, scientists can confidently and effectively utilize 4-phenyl-1-butanol in their research and development endeavors.

References

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

ChemBK. (2024). 4-phenyl,1-butanol. Retrieved from [Link]

-

Solubility of Things. (n.d.). (4-Phenylphenyl)methanol. Retrieved from [Link]

- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

- Fawzy, N. G., & Kamel, A. O. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.

- Hotha, K. et al. (2013). Forced degradation studies: Practical Approach- Overview of regulatory guidance and literature for the drug products and drug substances. International Research Journal of Pharmacy, 4(5), 78-85.

-

The Good Scents Company. (n.d.). 4-phenyl-1-butanol. Retrieved from [Link]

-

PubChem. (n.d.). Benzenebutanol. National Center for Biotechnology Information. Retrieved from [Link]

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 3. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Phenyl-1-butanol, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-phenyl-1-butanol, 3360-41-6 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. scispace.com [scispace.com]

A Comprehensive Technical Guide to 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 4-phenyl-1-butanol, a versatile aromatic alcohol pivotal in pharmaceutical synthesis and other fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, synthesis, purification, and analytical characterization of this compound, underpinned by practical insights and established scientific principles.

Strategic Sourcing of 4-Phenyl-1-Butanol: Commercial Availability and Supplier Landscape

4-Phenyl-1-butanol is readily accessible from a multitude of chemical suppliers, catering to a wide range of purity requirements and scales, from laboratory research to industrial production.

Supplier Overview and Purity Grades

A diverse market of suppliers ensures a stable supply chain for 4-phenyl-1-butanol. Key suppliers include major chemical companies and specialized manufacturers. The compound is typically available in the following grades:

-

Reagent Grade (≥95-97%): Suitable for general laboratory use and as a starting material for multi-step syntheses where subsequent purification is planned.[1][2][3]

-

High-Purity Grade (≥99%): Essential for applications demanding high analytical standards and for the synthesis of active pharmaceutical ingredients (APIs) where impurity profiles are critical.[2][4][5]

-

Industrial Grade: Available in bulk quantities for large-scale manufacturing processes.[6]

The choice of grade is dictated by the specific application. For early-stage research, a 97% purity may suffice, while GMP (Good Manufacturing Practice) production for pharmaceuticals necessitates a purity of 99% or higher.

Commercial Supplier and Pricing Data

The following table provides a snapshot of representative suppliers and pricing for 4-phenyl-1-butanol. It is important to note that prices are subject to change based on market conditions and order volume.

| Supplier | Grade | Quantity | Price (USD) | Catalog Number |

| Thermo Scientific Chemicals | 97% | 10 g | $87.65 | 180370100 |

| Sigma-Aldrich | 99% | 10 g | $148.00 | 184756-10G |

| TCI America | >95.0% (GC) | 25 mL | Varies | P1275 |

| Simson Pharma Limited | Custom | Varies | Inquire | - |

| XIAMEN EQUATION CHEMICAL | Industrial | Bulk | Inquire | - |

Note: Prices are indicative and were sourced at the time of this writing. Please consult supplier websites for current pricing.

Synthesis of 4-Phenyl-1-Butanol: Methodologies and Mechanistic Insights

Several synthetic routes to 4-phenyl-1-butanol have been established, each with its own set of advantages and considerations regarding starting materials, yield, and scalability.

Synthesis from Tetrahydrofuran (THF)

A common and efficient method involves the ring-opening of tetrahydrofuran followed by a Friedel-Crafts alkylation.[7][8]

Workflow for Synthesis of 4-Phenyl-1-Butanol from THF

Caption: Synthesis of 4-phenyl-1-butanol from THF.

Experimental Protocol:

-

Ring Opening of THF: Tetrahydrofuran is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of a catalytic amount of zinc chloride. This reaction proceeds gently and rapidly to yield a 4-chlorobutanol ester.[7][8]

-

Friedel-Crafts Alkylation: Without isolation, the 4-chlorobutanol ester is subjected to a Friedel-Crafts alkylation with benzene using aluminum trichloride as a catalyst. This step forms the carbon-carbon bond between the butyl chain and the phenyl ring, resulting in a 4-phenylbutanol ester.[7][8]

-

Hydrolysis: The resulting 4-phenylbutanol ester is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in methanol) to yield the final product, 4-phenyl-1-butanol.[7]

Causality of Experimental Choices:

-

The use of zinc chloride as a catalyst in the ring-opening step is crucial for a rapid and controlled reaction.

-

The direct use of the 4-chlorobutanol ester in the subsequent Friedel-Crafts reaction without purification streamlines the process, making it more efficient for larger-scale production.

-

Aluminum trichloride is a strong Lewis acid necessary to activate the alkylating agent for the electrophilic aromatic substitution on benzene.

Synthesis from γ-Butyrolactone

Another industrially relevant method starts with the Friedel-Crafts acylation of benzene with γ-butyrolactone, followed by reduction.[9]

Workflow for Synthesis of 4-Phenyl-1-Butanol from γ-Butyrolactone

Caption: Synthesis from γ-butyrolactone.

Experimental Protocol:

-

Friedel-Crafts Acylation: Benzene is acylated with γ-butyrolactone in the presence of aluminum trichloride. This reaction forms 4-phenylbutanoic acid.[9] The mechanism involves the opening of the lactone ring to form an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.[1][2][4][10][11]

-

Esterification: The resulting carboxylic acid is esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid, to produce methyl 4-phenylbutanoate.[9]

-

Reduction: The ester is then reduced to 4-phenyl-1-butanol. A common and effective reducing agent for this step is sodium borohydride in the presence of a Lewis acid like aluminum chloride.[9]

Causality of Experimental Choices:

-

The Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones and related structures. The use of γ-butyrolactone provides a direct route to a four-carbon side chain.

-

The reduction of the carboxylic acid is typically achieved via its ester derivative, as esters are more readily reduced by milder reducing agents like sodium borohydride (in combination with a Lewis acid) compared to the free carboxylic acid, thus avoiding the need for stronger and more hazardous reagents like lithium aluminum hydride.[12]

Purification of 4-Phenyl-1-Butanol: Ensuring High Purity

Achieving the desired purity of 4-phenyl-1-butanol is critical, especially for pharmaceutical applications. The primary methods for purification are distillation and, if necessary, crystallization.

Vacuum Distillation

Distillation is the most common method for purifying 4-phenyl-1-butanol.[6][7][9][13][14] Due to its relatively high boiling point (140-142 °C at 14 mmHg), vacuum distillation is employed to prevent thermal decomposition.[4][15]

Workflow for Vacuum Distillation

Caption: Vacuum distillation setup.

Experimental Protocol:

-

The crude 4-phenyl-1-butanol is placed in a round-bottom flask.

-

The distillation apparatus is assembled, including a condenser and a collection flask.

-

A vacuum is applied to the system to reduce the pressure.

-

The distillation flask is heated gently. The fraction that distills at the correct temperature and pressure is collected as the purified product.

Causality of Experimental Choices:

-

Vacuum is applied to lower the boiling point of the liquid, allowing distillation to occur at a lower temperature and minimizing the risk of decomposition.

Crystallization

For achieving very high purity, a combination of distillation and crystallization can be employed.[14][16] While 4-phenyl-1-butanol is a liquid at room temperature, it can be crystallized at low temperatures.

Analytical Quality Control: A Self-Validating System

Robust analytical methods are essential to confirm the identity and purity of 4-phenyl-1-butanol. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality control framework.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals include aromatic protons, methylene protons adjacent to the phenyl group and the hydroxyl group, and the other methylene protons in the butyl chain.[15]

-

Aromatic protons (C₆H₅): Multiplet around δ 7.1-7.3 ppm.

-

Methylene protons adjacent to the hydroxyl group (-CH₂OH): Triplet around δ 3.6 ppm.

-

Methylene protons adjacent to the phenyl group (Ar-CH₂-): Triplet around δ 2.6 ppm.

-

Remaining methylene protons (-CH₂CH₂-): Multiplet around δ 1.6-1.7 ppm.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum is useful for identifying the key functional groups.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.[17]

-

C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹.

-

C-H stretching vibrations of the aliphatic chain are observed just below 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching vibration is expected around 1050 cm⁻¹.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[18]

-

Injection: Split injection is recommended to avoid column overload.

-

Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C.

-

Mass Spectrometry: The mass spectrum of 4-phenyl-1-butanol will show a molecular ion peak (m/z 150) and characteristic fragmentation patterns that can be used for confirmation.[19][20]

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly useful for analyzing less volatile impurities.

-

Mode: Reversed-phase HPLC is the most common mode.[21]

-

Column: A C18 or C8 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[21]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Applications in Drug Development and Other Industries

4-Phenyl-1-butanol's bifunctional nature, possessing both a hydroxyl group and an aromatic ring, makes it a valuable building block in organic synthesis.[14][16][22]

Pharmaceutical Intermediates

4-Phenyl-1-butanol is a key starting material in the synthesis of several important drugs.[4][14][22]

-

Salmeterol and Pranlukast: It serves as a crucial intermediate in the manufacture of these asthma and chronic obstructive pulmonary disease (COPD) medications.[9]

-

NK105: This compound was used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy.[6][15]

-

Other Therapeutic Areas: It is also utilized in the synthesis of compounds targeting analgesia, depression, and cardiovascular diseases.[14][16]

Role in Drug Synthesis Pathway

Caption: General role of 4-phenyl-1-butanol in API synthesis.

Fragrance and Flavor Industry

The mild, sweet, and somewhat rosy-herbaceous odor of 4-phenyl-1-butanol makes it a useful component in fragrance formulations, often used as a fixative in perfumes and cosmetics.[14][16][23]

Safety, Handling, and Storage

Proper handling and storage of 4-phenyl-1-butanol are essential for laboratory safety.

-

Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[14]

-

Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-Phenyl-1-butanol is a commercially available and synthetically accessible building block of significant importance, particularly in the pharmaceutical industry. A thorough understanding of its sourcing, synthesis, purification, and analytical characterization is paramount for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this versatile compound in scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. 4-Phenyl-1-butanol, 97% | Fisher Scientific [fishersci.ca]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. 4-苯基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How To [chem.rochester.edu]

- 8. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 9. Alcohol: Production by Fermentation and Distillation – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of 4-phenyl-1-butanol | Semantic Scholar [semanticscholar.org]

- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 14. chemengzone.com [chemengzone.com]

- 15. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]

- 16. 4-phenyl-1-butanol: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 17. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. nbinno.com [nbinno.com]

- 23. 4-phenyl-1-butanol, 3360-41-6 [thegoodscentscompany.com]

The Evolving Synthesis of 4-Phenyl-1-Butanol: A Historical and Technical Review

An In-depth Technical Guide

Abstract